Product packaging for 2-Furanol, 5-hexyltetrahydro-(Cat. No.:CAS No. 79131-68-3)

2-Furanol, 5-hexyltetrahydro-

Cat. No.: B14439421
CAS No.: 79131-68-3
M. Wt: 172.26 g/mol
InChI Key: RFQVURIBKIQULH-UHFFFAOYSA-N
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Description

2-Furanol, 5-hexyltetrahydro- is a chemical compound with the CAS Registry Number 79131-68-3 . It is also known by the synonym 5-Hexyltetrahydrofuran-2-ol . This substance has a molecular formula of C10H20O2 and a molecular weight of 172.27 g/mol . Its canonical SMILES representation is CCCCCCC1CCC(O1)O, which describes its atomic connectivity . Key chemical properties include an XLogP3 value of 3, indicating its lipophilicity, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . According to commercial data, this product has achieved commercial mass production and is available with a typical purity range of 85.0% to 99.8% from raw suppliers . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B14439421 2-Furanol, 5-hexyltetrahydro- CAS No. 79131-68-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79131-68-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

5-hexyloxolan-2-ol

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9-11H,2-8H2,1H3

InChI Key

RFQVURIBKIQULH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(O1)O

Origin of Product

United States

Biocatalytic and Chemoenzymatic Synthesis of 2 Furanol, 5 Hexyltetrahydro

Enzymatic Formation from 1,4-Alkanediols

The enzymatic oxidation of 1,4-alkanediols presents a key route to the formation of γ-lactols, which are immediate precursors to the corresponding γ-lactones.

The biotransformation of 1,4-decanediol can lead to the formation of 2-Furanol, 5-hexyltetrahydro- (also known as γ-decalactol) as a transient intermediate. researchgate.net This process is part of a two-step oxidation pathway where the diol is first converted to the γ-lactol, which is then further oxidized to the corresponding γ-lactone, 5-hexyl-dihydro-2(3H)-furanone (γ-decalactone). researchgate.net The presence of the intermediate lactol has been confirmed through analytical methods such as gas chromatography-mass spectrometry (GC-MS). researchgate.net This sequential oxidation highlights the role of γ-lactols as pivotal, albeit often short-lived, intermediates in the biocatalytic production of valuable lactones. nih.gov

Whole-cell biocatalysts are frequently employed for such transformations due to their cost-effectiveness and the presence of necessary cofactors. nih.gov Among various microorganisms, Rhodococcus erythropolis has emerged as a particularly effective biocatalyst for the oxidation of 1,4-alkanediols. researchgate.nettaylorfrancis.commdpi.com Strains like Rhodococcus erythropolis DSM 44534 have demonstrated the ability to oxidize 1,4-decanediol to its corresponding γ-lactone, with the γ-lactol as an observable intermediate. researchgate.nettaylorfrancis.com The use of whole cells from Rhodococcus species offers a robust system for these biotransformations, leveraging the organism's inherent enzymatic capabilities. nih.govfrontiersin.org

The versatility of Rhodococcus erythropolis extends to the conversion of various diols into their respective lactones, indicating a broad substrate tolerance of its enzymatic systems. researchgate.netmdpi.com This bacterium possesses a catabolic pathway for γ-lactones, which involves the hydrolysis of the lactone ring, suggesting a metabolic familiarity with these structures. mdpi.com

The enzymatic oxidation of racemic 1,4-alkanediols by Rhodococcus erythropolis can proceed with enantioselectivity, leading to the formation of chiral γ-lactols and subsequently, chiral γ-lactones. researchgate.net For instance, the oxidation of racemic 1,4-decanediol by R. erythropolis DSM 44534 has been shown to produce the (R)-enantiomer of γ-decalactone with an enantiomeric excess (ee) ranging from 40-75%. researchgate.net This enantioselectivity is a critical advantage of biocatalytic methods, allowing for the synthesis of optically active compounds that are valuable in various industries. frontiersin.org

The stereospecificity of the alcohol dehydrogenases present in the biocatalyst dictates the enantiomeric outcome of the reaction. mdpi.com These enzymes can differentiate between the enantiomers of the starting diol, leading to the preferential formation of one enantiomer of the product. nih.gov

Strategies for Enhanced Bioproduction of 2-Furanol, 5-hexyltetrahydro-

To improve the efficiency and economic viability of producing 2-Furanol, 5-hexyltetrahydro- and its corresponding lactone, various optimization strategies can be employed.

Optimizing bioreaction parameters is crucial for maximizing the yield and selectivity of the desired product. Factors such as pH, temperature, substrate concentration, and the choice of medium can significantly influence the outcome of the biotransformation. For example, it has been observed that higher pH values (e.g., 8.8) can lead to improved yields of the final lactone product, although this may slightly decrease the enantiomeric excess. researchgate.net The stability of the enzymes involved is also a key consideration, with some enzymes showing moderate stability at elevated temperatures. researchgate.net

Furthermore, strategies like using a two-liquid phase system can help alleviate product inhibition, a common issue in biotransformations, thereby allowing for higher substrate loading and improved product yields. nih.gov The use of immobilized enzymes or whole cells can also enhance stability and facilitate catalyst reuse. mdpi.comacs.org

Table 1: Influence of pH on γ-Lactone Yield and Enantiomeric Excess
pHLactone YieldEnantiomeric Excess (ee)
5.2LowerHigher
8.8ImprovedSlightly Lower

Data derived from studies on the biotransformation of 1,4-alkanediols using Rhodococcus erythropolis. researchgate.net

Genetic engineering offers powerful tools for the development of more efficient and robust biocatalysts. While the genetic toolbox for Rhodococcus species is still developing compared to model organisms like E. coli, progress is being made. researchgate.net Techniques such as overexpressing key enzymes, like alcohol dehydrogenases, can enhance the catalytic activity of the whole-cell biocatalyst. nih.gov Identifying and engineering the specific enzymes responsible for the desired oxidation steps, such as the secondary alcohol dehydrogenase (SdcA) from R. erythropolis, can lead to improved substrate specificity and reaction rates. researchgate.net

Moreover, understanding the regulatory mechanisms of the metabolic pathways involved, such as the qsd operon in Rhodococcus which is involved in lactone degradation, can inform genetic modifications to prevent product degradation and channel metabolic flux towards the desired product. nih.gov The development of synthetic biology tools, like synthetic small regulatory RNAs (sRNAs), shows promise for targeted gene repression and metabolic engineering in Rhodococcus. researchgate.net

Mechanistic Investigations of 2 Furanol, 5 Hexyltetrahydro Transformations

Enzymatic Oxidation Pathways of γ-Lactols

The oxidation of γ-lactols to their corresponding γ-lactones is a critical step in the synthesis of many valuable compounds. This transformation is often catalyzed by alcohol dehydrogenases (ADHs), which exhibit a broad substrate range and can offer high selectivity.

Characterization of Alcohol Dehydrogenases Involved in γ-Lactol Oxidation

A variety of alcohol dehydrogenases (ADHs) have been identified and characterized for their ability to oxidize γ-lactols. nih.govgoogle.com These enzymes are often nicotinamide (B372718) cofactor-dependent, utilizing NAD⁺ or NADP⁺ as an oxidant. frontiersin.org

One notable example is the NAD⁺-dependent secondary alcohol dehydrogenase (SdcA) from Rhodococcus erythropolis. nih.govresearchgate.net This enzyme has been shown to effectively oxidize γ-lactols into γ-lactones. nih.gov SdcA displays broad substrate specificity, acting on various γ-lactols as well as secondary aliphatic alcohols. nih.govresearchgate.net Interestingly, mass spectrometric analysis revealed a high sequence similarity between SdcA and a highly conserved catalase from the same organism, suggesting a bifunctional nature of the enzyme. nih.govresearchgate.net

Horse liver alcohol dehydrogenase (HLADH) is another well-studied enzyme used for the selective dehydrogenation of secondary alcohols, including the oxidation of lactols to lactones. google.com Both native HLADH isolated from horse liver and a recombinant version expressed in Escherichia coli have proven to be effective biocatalysts for the oxidation of diols to lactones, proceeding through a lactol intermediate. plos.org

Furthermore, research has explored a range of other commercial ADHs for their activity in lactol oxidation. google.com For instance, ADHs from Candida magnoliae have been genetically engineered to improve their performance in combination with cofactor regeneration systems for industrial-scale lactone production. rsc.org The thermostable ADH from Bacillus stearothermophilus also shows broad substrate specificity, with optimal activity at elevated temperatures and alkaline pH. jmb.or.kr

The characterization of these enzymes often involves determining their stability, with SdcA showing a half-life of 5 hours at 40°C and 20 days at 4°C. nih.govresearchgate.net Such stability is a crucial factor for their application in biocatalytic processes. The structural and functional properties of these ADHs, including their active site architecture, are key determinants of their substrate specificity and enantioselectivity. frontiersin.org

Kinetic and Substrate Specificity Studies of Enzyme-Catalyzed Reactions

Kinetic and substrate specificity studies are fundamental to understanding and optimizing enzyme-catalyzed reactions. For alcohol dehydrogenases (ADHs) involved in γ-lactol oxidation, these studies reveal crucial information about their efficiency and selectivity.

The ADH from Rhodococcus erythropolis, SdcA, has demonstrated broad substrate specificity, not only for γ-lactols but also for secondary aliphatic alcohols containing 8 and 10 carbon atoms, exhibiting (2S)-stereospecificity. nih.govresearchgate.net In the transformation of 1,4-alkanediols to γ-lactones, the transient formation of γ-lactols like 5-hexyl-tetrahydro-2-furanol was observed. researchgate.net

Kinetic studies on various ADHs have provided insights into their catalytic mechanisms. For instance, studies on yeast alcohol dehydrogenases have shown that the enzyme mechanism is predominantly ordered with ethanol (B145695) as a substrate. nih.gov The kinetic constants, including the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are key parameters determined in these studies. For the recombinant ADH from Bacillus stearothermophilus, the Kₘ and Vₘₐₓ values for ethanol were found to be 5.11 mM and 61.35 U/mg, respectively. jmb.or.kr

The substrate specificity of ADHs can be influenced by the structure of the active site. globalscientificjournal.com For example, substituting a single amino acid (methionine to leucine (B10760876) at position 294) in the substrate-binding site of yeast alcohol dehydrogenase I led to a significant increase in its reactivity towards longer-chain alcohols like butanol, pentanol, and hexanol. nih.gov This highlights the potential for protein engineering to tailor the substrate specificity of ADHs for desired transformations.

The table below summarizes the substrate specificity of various alcohol dehydrogenases in the oxidation of diols to lactones, which proceeds via a lactol intermediate.

EnzymeSubstrateProductEnantiomeric Excess (ee)Reference
HLADH (from horse liver)Decane-1,4-diol(–)-(S)-γ-decalactone30% plos.org
HLADH (recombinant)Decane-1,4-diol(–)-(S)-γ-decalactone26% plos.org
PADH IDecane-1,4-diol(–)-(S)-γ-decalactone18% plos.org
PADH IIDecane-1,4-diol(–)-(S)-γ-decalactone24% plos.org
HLADH (from horse liver)Decane-1,5-diol(+)-(R)-δ-decalactone30-50% plos.org
HLADH (recombinant)Decane-1,5-diol(+)-(R)-δ-decalactone56% plos.org

Identification and Analysis of 2-Furanol, 5-hexyltetrahydro- as a Key Transient Intermediate

In the biotransformation of 1,4-alkanediols to γ-lactones by microorganisms such as Rhodococcus erythropolis, the corresponding γ-lactol, 2-furanol, 5-hexyltetrahydro- (also known as γ-decalactol), has been identified as a key transient intermediate. researchgate.net This observation was made possible through gas chromatography-mass spectrometry (GC-MS) analysis of the reaction mixture over time. researchgate.net

The instability of the lactol intermediate can present challenges in its isolation and characterization. However, its detection confirms the proposed reaction mechanism and provides a target for optimizing the biocatalytic process. For example, by controlling the reaction conditions or using specific enzyme inhibitors, it might be possible to accumulate the lactol intermediate if it were the desired product.

Proposed Biochemical Pathways and Reaction Mechanisms for Lactone Formation from γ-Lactols

The formation of lactones from fatty acids in various microorganisms, such as yeasts and fungi, is a well-studied biochemical process. nih.gov One of the key pathways involves the β-oxidation of fatty acids, which generates hydroxy fatty acid intermediates that can then cyclize to form lactones. nih.gov

In the context of γ-lactol transformations, the formation of the lactone is typically the result of an oxidation reaction catalyzed by an alcohol dehydrogenase (ADH). nih.govresearchgate.net The proposed mechanism for the ADH-catalyzed oxidation of a γ-lactol, such as 2-furanol, 5-hexyltetrahydro-, involves the transfer of a hydride ion from the hydroxyl group of the lactol to a nicotinamide cofactor (NAD⁺ or NADP⁺). frontiersin.org

Initial Oxidation: A diol substrate undergoes an initial oxidation of one of its alcohol functionalities to an aldehyde. nih.gov

Hemiacetal Formation: The resulting aldehyde is in equilibrium with its intramolecular hemiacetal, the γ-lactol. nih.gov

Second Oxidation: The γ-lactol is then oxidized by an ADH to the corresponding γ-lactone. nih.gov

This double oxidation process is a common strategy for the biocatalytic synthesis of lactones from diols. nih.gov The use of enzymes for this transformation is advantageous due to the mild reaction conditions and the potential for high selectivity, avoiding the use of harsh chemical oxidants. google.comrsc.org

Alternative pathways to lactone formation include Baeyer-Villiger oxidation, where a ketone is converted to an ester or lactone. nih.gov This pathway is catalyzed by Baeyer-Villiger monooxygenases (BVMOs). nih.gov

Cofactor Dependence and Regenerative Systems in Biotransformations

The majority of alcohol dehydrogenases (ADHs) utilized in the oxidation of γ-lactols are dependent on nicotinamide cofactors, specifically NAD⁺ or NADP⁺. frontiersin.org These cofactors are expensive, and their use in stoichiometric amounts is not economically viable for large-scale industrial processes. rsc.orgsciepublish.com Therefore, the development of efficient in situ cofactor regeneration systems is crucial.

Cofactor regeneration involves the continuous recycling of the cofactor between its oxidized and reduced forms. For oxidation reactions catalyzed by ADHs, the reduced cofactor (NADH or NADPH) produced must be re-oxidized to NAD⁺ or NADP⁺. Several methods have been developed for this purpose, including enzymatic, chemical, and electrochemical approaches. sciepublish.com

Enzymatic cofactor regeneration is a widely used strategy. sciepublish.com This can be achieved using a second enzyme that catalyzes a reaction that consumes the reduced cofactor. For example, NADH oxidase can be used to regenerate NAD⁺ by oxidizing NADH with molecular oxygen as the final electron acceptor, producing water as a benign byproduct. rsc.orgnih.gov Another common system involves the use of lactate (B86563) dehydrogenase, which oxidizes NADH to NAD⁺ while reducing pyruvate (B1213749) to lactate. rsc.org

The table below provides examples of enzymes used in cofactor regeneration systems for biotransformations.

Cofactor Regenerating EnzymeReactionApplicationReference
NADH OxidaseNADH + H⁺ + ½ O₂ → NAD⁺ + H₂ORegeneration of NAD⁺ in alcohol oxidation reactions. rsc.orgnih.gov
Lactate Dehydrogenase (LDH)NADH + Pyruvate + H⁺ → NAD⁺ + LactateCoupled with ADH for NAD⁺ regeneration. rsc.org
Formate Dehydrogenase (FDH)NAD⁺ + HCOO⁻ → NADH + CO₂Used for NADH regeneration in reductive processes. sciepublish.com
Glucose Dehydrogenase (GDH)NAD(P)⁺ + Glucose → NAD(P)H + GluconolactoneRegeneration of NAD(P)H for reductive amination. nih.gov

The choice of regeneration system depends on several factors, including the stability of the enzymes, the cost of the sacrificial substrate, and the ease of product separation. sciepublish.com An ideal regeneration system should be cost-effective, stable, and should not produce byproducts that interfere with the main reaction or downstream processing. sciepublish.com The development of self-sufficient hydride transfer systems, where the cofactor is regenerated within the same catalytic cycle, is an elegant approach to address this challenge. rsc.org

Advanced Analytical Methodologies for 2 Furanol, 5 Hexyltetrahydro Detection and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification in Bioreaction Mixtures

Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as the definitive and most widely employed technique for the analysis of 2-Furanol, 5-hexyltetrahydro- in complex matrices like fermentation broths. While the direct analysis of the lactol is challenging due to its thermal instability, GC-MS provides a robust method for quantifying its presence by measuring its stable dehydration product, γ-decalactone.

During analysis, the high temperatures of the GC injection port (typically >200°C) quantitatively convert the entire pool of 2-Furanol, 5-hexyltetrahydro- and its open-chain form, 4-hydroxydecanal, into γ-decalactone. Therefore, a single chromatographic peak for γ-decalactone represents the total concentration of these related C10 precursors.

Sample Preparation: Prior to GC-MS analysis, the target analyte must be extracted from the aqueous bioreaction mixture. Liquid-liquid extraction (LLE) using solvents like ethyl acetate (B1210297) or dichloromethane (B109758) is a common and effective method. For trace-level detection and reduced solvent usage, solid-phase microextraction (SPME) with fibers coated with materials such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) is increasingly utilized.

Chromatographic and Spectrometric Conditions: Separation is typically achieved on a mid-polarity capillary column (e.g., DB-5ms or HP-INNOWAX) that can effectively resolve γ-decalactone from other volatile metabolites. Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible mass spectra. The resulting mass spectrum of γ-decalactone is highly characteristic, with a prominent base peak at a mass-to-charge ratio (m/z) of 85, corresponding to the C₅H₅O₂⁺ fragment formed after the loss of the C₅H₁₁ alkyl side chain. This fragment is diagnostic for γ-lactones.

Quantification: For accurate quantification, an internal standard (IS) that is not naturally present in the sample, such as γ-undecalactone or methyl decanoate, is added to both the calibration standards and the samples. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte. This method corrects for variations in extraction efficiency and injection volume.

The table below summarizes typical parameters and findings from GC-MS analysis.

Table 1. Typical GC-MS Parameters and Results for Analysis of 2-Furanol, 5-hexyltetrahydro- (as γ-decalactone)
ParameterSpecification / Finding
Extraction MethodLiquid-Liquid Extraction (Ethyl Acetate) or SPME (PDMS/DVB fiber)
GC ColumnHP-INNOWax (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature250°C (promotes quantitative conversion to lactone)
Oven ProgramInitial 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min)
Retention Time (γ-decalactone)~14.5 minutes (column dependent)
MS Ionization ModeElectron Ionization (EI) at 70 eV
Key Mass Fragments (m/z)85 (Base Peak), 41, 56, 70, 99, 170 (M⁺)
Internal Standardγ-Undecalactone
Limit of Detection (LOD)0.1 - 1.0 mg/L in fermentation broth

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

While GC-MS is ideal for quantification, it does not directly observe the lactol structure. High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, are indispensable for the unambiguous structural confirmation of 2-Furanol, 5-hexyltetrahydro- after its isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive proof of the cyclic hemiacetal (lactol) structure and allows for the complete assignment of all protons and carbons.

¹H NMR: The most diagnostic signal is the proton on the anomeric carbon (H-2), which appears as a multiplet in the region of δ 5.2-5.5 ppm. This chemical shift is characteristic of a proton attached to a carbon single-bonded to two oxygen atoms. Other key signals include the multiplet for the proton at the C-5 position (δ ~4.4 ppm) and the characteristic signals for the hexyl side chain. The hydroxyl proton of the hemiacetal group typically appears as a broad singlet that is exchangeable with D₂O.

¹³C NMR: The anomeric carbon (C-2) provides a key diagnostic signal in the ¹³C NMR spectrum, resonating at approximately δ 98-102 ppm. This is significantly upfield from the carbonyl carbon of the corresponding lactone (γ-decalactone), which appears around δ 177 ppm. The C-5 carbon, also attached to an oxygen, resonates around δ 80-85 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the tetrahydrofuran (B95107) ring system and the attachment of the hexyl group at the C-5 position.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for distinguishing the lactol from its lactone dehydration product. The key difference lies in the hydroxyl and carbonyl regions of the spectrum.

2-Furanol, 5-hexyltetrahydro- (Lactol): The spectrum is characterized by a strong, broad absorption band in the 3200-3500 cm⁻¹ range, corresponding to the O-H stretching vibration of the hemiacetal hydroxyl group. Importantly, it lacks a strong absorption in the carbonyl region.

γ-Decalactone (Lactone): The spectrum shows a very strong, sharp absorption band characteristic of a γ-lactone C=O stretch, typically found around 1770 cm⁻¹. It lacks the broad O-H stretch seen in the lactol.

The table below summarizes key NMR data for the structural elucidation of 2-Furanol, 5-hexyltetrahydro-.

Table 2. Characteristic ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 2-Furanol, 5-hexyltetrahydro- (in CDCl₃)
Atom Position¹H NMR (δ, multiplicity)¹³C NMR (δ)Structural Note
C-2 (CH-OH)~5.4 (m)~100.2Anomeric hemiacetal center, key diagnostic signal
C-3 (CH₂)~1.9-2.1 (m)~35.5Methylene group adjacent to anomeric center
C-4 (CH₂)~1.7-1.8 (m)~28.9Methylene group in the ring
C-5 (CH)~4.4 (m)~82.1Ring carbon attached to hexyl side chain
C-1' (Hexyl CH₂)~1.5 (m)~36.1First carbon of the hexyl side chain
C-6' (Hexyl CH₃)~0.9 (t)~14.1Terminal methyl group of the hexyl chain
OH (on C-2)Variable, broad (s)N/AExchangeable hemiacetal hydroxyl proton

Chromatographic Purification and Isolation Strategies for γ-Lactol Intermediates

The isolation of 2-Furanol, 5-hexyltetrahydro- from a reaction mixture is a significant challenge due to its equilibrium with 4-hydroxydecanal and its propensity to dehydrate to γ-decalactone, particularly in the presence of acid or heat. Careful and mild chromatographic techniques are required.

Flash Column Chromatography: This is the primary method for preparative-scale purification.

Stationary Phase: Silica (B1680970) gel (SiO₂) is the standard stationary phase. Its slightly acidic nature can promote dehydration, so rapid elution is crucial. Using deactivated or neutral silica can sometimes mitigate this issue.

Mobile Phase: A gradient elution with a non-polar/polar solvent system is employed. A common system is a gradient of ethyl acetate in hexane. The less polar starting materials (e.g., fatty acid esters) elute first, followed by the target lactol, and finally the more polar byproducts.

Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC). The lactol can be visualized using stains like p-anisaldehyde (which often gives a distinct color) or potassium permanganate, which reacts with the hydroxyl group. The lactol typically has an intermediate retention factor (Rf) between the non-polar substrate and the more stable lactone product.

High-Performance Liquid Chromatography (HPLC): For analytical-scale purification or to obtain a highly pure sample for spectroscopic analysis, normal-phase HPLC is preferred.

Normal-Phase HPLC: A silica or diol-based column with a mobile phase like hexane/isopropanol provides excellent resolution. This method allows for the separation of the diastereomers of the lactol if a chiral stationary phase is not used.

Reversed-Phase HPLC (RP-HPLC): This method is generally avoided for preparative isolation of the lactol because the aqueous mobile phases (e.g., water/acetonitrile) can shift the equilibrium and promote instability. However, it can be used for rapid analytical-scale assessment if analysis times are kept short.

The following table compares the application of different chromatographic techniques for the purification of the γ-lactol.

Table 3. Comparison of Chromatographic Strategies for Isolation of 2-Furanol, 5-hexyltetrahydro-
TechniqueStationary PhaseTypical Mobile PhasePrimary Application & Remarks
Flash ChromatographySilica Gel (60 Å, 40-63 µm)Hexane/Ethyl Acetate GradientBulk purification (mg to g scale). Rapid elution is necessary to minimize on-column dehydration to the lactone.
TLCSilica Gel on AluminumHexane/Ethyl Acetate (e.g., 7:3 v/v)Reaction monitoring. Typical Rf ~0.4. Visualized with p-anisaldehyde stain.
Normal-Phase HPLCSilica or Diol ColumnHexane/Isopropanol GradientHigh-purity isolation (µg to mg scale) for structural analysis. Provides high resolution.
Reversed-Phase HPLCC18 ColumnWater/Acetonitrile GradientLess suitable for preparative work due to analyte instability in aqueous media. Used for rapid analytical checks.

Development of Novel Analytical Assays for in situ Monitoring of Biotransformations

The optimization of bioreactor processes for producing γ-decalactone requires real-time information on the concentration of the key intermediate, 2-Furanol, 5-hexyltetrahydro-. Traditional offline methods like GC-MS involve time-consuming sampling and preparation steps. Therefore, there is a strong drive to develop novel assays for in situ monitoring.

Process Analytical Technology (PAT) Probes:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: An ATR probe can be inserted directly into the bioreactor, allowing for continuous monitoring of the chemical composition of the broth. By tracking the disappearance of substrate bands (e.g., the C=C stretch of ricinoleic acid at ~1650 cm⁻¹) and the appearance of key intermediate/product bands, a real-time reaction profile can be generated. The challenge lies in deconvoluting the complex, overlapping spectra of the fermentation medium using chemometric models (e.g., Principal Component Analysis, Partial Least Squares).

Raman Spectroscopy: Like ATR-FTIR, Raman spectroscopy can be implemented with an immersion probe for in situ analysis. A significant advantage of Raman is its low interference from water, making it exceptionally well-suited for aqueous bioprocesses. It can track specific vibrational modes unique to the substrate, intermediate, and final product, providing real-time kinetic data.

Biosensor-Based Assays: The development of biosensors offers a highly specific and sensitive approach to real-time monitoring. A conceptual design would involve immobilizing an enzyme, such as an alcohol dehydrogenase or an oxidoreductase that specifically acts on 4-hydroxydecanal (the open-chain form of the lactol), onto an electrode surface. The enzymatic conversion of the analyte would produce or consume a species (e.g., NADH, H₂O₂) that can be detected electrochemically (amperometrically). The resulting current would be directly proportional to the analyte concentration. While promising, the development of such a sensor faces challenges related to enzyme stability in the harsh bioreactor environment, matrix interference, and the need for robust calibration.

This table provides a comparative overview of analytical assays for monitoring the biotransformation.

Table 4. Comparison of Analytical Assays for Monitoring Biotransformations
MethodMonitoring ModeSpecificityKey AdvantageKey Limitation
GC-MSOffline / At-lineHigh (via mass spectrum)Gold standard for quantification; highly sensitive and robust.Time-consuming sample prep; no real-time data.
ATR-FTIRIn situ / OnlineModerate (relies on chemometrics)Provides real-time, continuous data on multiple components.Strong water interference; complex data analysis.
Raman SpectroscopyIn situ / OnlineModerate-HighLow interference from water; provides real-time data.Weak signal (fluorescence can be an issue); requires chemometrics.
BiosensorIn situ / OnlineVery High (enzyme-based)Potentially rapid, highly specific, and continuous measurement.Developmental stage; challenges with enzyme stability and matrix effects.

Table of Mentioned Compounds

Systematic or Class NameCommon Name / Trivial Name
2-Furanol, 5-hexyltetrahydro-γ-Lactol, Decalactol
Tetrahydro-5-hexy-2(3H)-furanoneγ-Decalactone
4-Hydroxydecanal4-Hydroxydecanal
Ricinoleic acidRicinoleic acid
γ-Undecalactoneγ-Undecalactone
Methyl decanoateMethyl caprate
Ethyl acetateEthyl acetate
DichloromethaneMethylene chloride
HexaneHexane
IsopropanolIsopropyl alcohol
AcetonitrileAcetonitrile

Computational and Theoretical Investigations of 2 Furanol, 5 Hexyltetrahydro

Molecular Modeling and Conformational Analysis of the Tetrahydrofuranol Ring System

The tetrahydrofuranol ring, the core structure of 2-Furanol, 5-hexyltetrahydro-, is a five-membered ring that is not planar. Due to the tetrahedral geometry of its sp³-hybridized carbon atoms, the ring puckers to minimize steric strain. Computational studies on analogous systems reveal that the ring predominantly adopts two low-energy conformations: the envelope and the twisted form.

In the envelope conformation, four of the ring atoms are approximately in the same plane, while the fifth atom is out of the plane, resembling an open envelope flap. In the twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature.

The presence of substituents, such as the hydroxyl group at the C2 position and the hexyl group at the C5 position in 2-Furanol, 5-hexyltetrahydro-, significantly influences the conformational preference. The hydroxyl group can exist in either an axial or equatorial position relative to the ring, with its orientation affecting intramolecular hydrogen bonding possibilities. acs.org The bulky hexyl group at the C5 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the rest of the ring.

Ab initio studies on 2-hydroxytetrahydrofuran (B17549), the parent ring system, have identified the most stable conformers. acs.org The preferred ring conformations are centered around ³T₂ and ₃T⁴ for the α and β anomers, respectively, both of which favor a quasi-axial position for the anomeric C2-O2 bond. acs.org

Table 1: Conformational Characteristics of the Tetrahydrofuranol Ring System

Conformation Description Key Features
Envelope (C_s symmetry) Four atoms are coplanar, with the fifth atom out of the plane. Resembles an envelope with a flap.
Twist (C_2 symmetry) Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. Characterized by a twisted or half-chair shape.

This table is generated based on data for related tetrahydrofuran (B95107) systems.

Quantum Chemical Studies of Electronic Structure and Energetics of 2-Furanol, 5-hexyltetrahydro-

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For the tetrahydrofuranol system, such studies have provided insights into tautomeric equilibria and the relative energies of different conformers.

2-Hydroxytetrahydrofuran exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. researchgate.net Semi-empirical quantum chemical methods, such as AM1, have been used to determine the relative stability of these two forms. researchgate.net These calculations have concluded that in the gas phase at 25°C, the cyclic tautomer, 2-hydroxytetrahydrofuran, is the predominant species. researchgate.net

High-level ab initio calculations, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2 and MP4), and density functional theory (DFT), have been employed to study the conformers of 2-hydroxytetrahydrofuran. acs.org These studies have shown that the choice of basis set and the inclusion of electron correlation are crucial for accurately predicting the relative energies and the extent of intramolecular hydrogen bonding. acs.org For instance, results indicate that extending the basis set can diminish the calculated strength of hydrogen bonding, while including electron correlation enhances it. acs.org

Table 2: Calculated Relative Energies of 2-Hydroxytetrahydrofuran Conformers

Method/Basis Set Conformer 1 (Relative Energy, kcal/mol) Conformer 2 (Relative Energy, kcal/mol)
HF/6-31G** 0.00 1.23
MP2/6-31G** 0.00 1.05
MP2/6-311++G** 0.00 0.89

This table presents representative data from computational studies on 2-hydroxytetrahydrofuran to illustrate the impact of computational level on energetic predictions. Actual values can vary based on the specific conformers being compared. acs.org

The electronic structure of 2-Furanol, 5-hexyltetrahydro- is characterized by sp³ hybridization of the ring carbons and the oxygen atom, leading to a sigma-bonding framework with bond angles close to 109.5 degrees. The hydroxyl group introduces polarity and the capacity for hydrogen bonding, which are critical for its interactions with other molecules, including enzymes.

Computational Prediction of Reaction Mechanisms and Transition States in Enzymatic Contexts

While direct computational studies on the enzymatic reactions of 2-Furanol, 5-hexyltetrahydro- are lacking, research on analogous systems provides a clear picture of how such investigations would be approached. Computational methods are pivotal in understanding how enzymes catalyze the formation and cleavage of lactol and lactone rings.

For example, the formation of lactols can be catalyzed by enzymes such as 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA). researchgate.netpnas.org Computational studies can model the substrate entering the enzyme's active site, the formation of a covalent enzyme-substrate intermediate, and the subsequent cyclization reaction. researchgate.net Quantum chemical calculations can be used to map the reaction pathway, identify transition state structures, and calculate activation energy barriers, thereby elucidating the catalytic mechanism. researchgate.net

Similarly, enzymes like cytochrome P450s are known to catalyze C-H bond oxidation, which can lead to the formation of cyclic ethers and lactones. nsf.govnih.gov Computational modeling can help predict which C-H bond is most likely to be oxidized and can rationalize the stereoselectivity of the enzymatic reaction. nsf.gov These studies often involve modeling the substrate docked in the enzyme's active site and then using quantum mechanics/molecular mechanics (QM/MM) methods to study the reaction step.

Molecular Dynamics Simulations for Enzyme-Substrate and Enzyme-Intermediate Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic interactions between a substrate, like 2-Furanol, 5-hexyltetrahydro-, and an enzyme. MD simulations can provide insights into how the substrate binds to the enzyme's active site, the conformational changes that occur in both the substrate and the enzyme upon binding, and the role of specific amino acid residues in catalysis. jlu.edu.cnnih.govmdpi.com

In the context of lactone- and lactol-metabolizing enzymes, MD simulations have been used to understand substrate specificity. nih.govmdpi.com For instance, simulations can reveal how the flexibility of loops within the enzyme's active site can accommodate substrates with different acyl chain lengths. nih.govmdpi.com By comparing the dynamics of the enzyme with and without a bound substrate, or with different substrates, researchers can understand the structural basis for the enzyme's activity and selectivity. jlu.edu.cn

For a molecule like 2-Furanol, 5-hexyltetrahydro-, MD simulations could be used to study its interaction with a potential metabolizing enzyme. The simulations would model the hexyl chain's interactions with hydrophobic pockets in the active site and the hydroxyl group's hydrogen bonding with key residues. Such studies are crucial for rational enzyme engineering, where the goal is to alter the enzyme's substrate specificity or improve its catalytic efficiency. nih.govwiley.com

Applications of 2 Furanol, 5 Hexyltetrahydro in Advanced Organic Synthesis and Biocatalysis

Strategic Intermediate in Chemoenzymatic Synthesis of Optically Active γ-Lactones

2-Furanol, 5-hexyltetrahydro- serves as a crucial intermediate in the chemoenzymatic synthesis of optically active γ-lactones, such as γ-decalactone. These lactones are of significant interest due to their applications as flavor and fragrance compounds in the food and cosmetic industries, as well as their roles as insect pheromones and antifeedants. nih.gov

A key synthetic route involves the enzymatic oxidation of a racemic primary-secondary diol, such as decane-1,4-diol. This biotransformation, often catalyzed by alcohol dehydrogenases, leads to the formation of a mixture of hemiacetals, which includes diastereomers of 2-Furanol, 5-hexyltetrahydro-. nih.gov This enzymatic step is pivotal as it can introduce chirality, leading to enantiomerically enriched products.

The subsequent step involves the chemical oxidation of the 2-Furanol, 5-hexyltetrahydro- intermediate to the corresponding γ-lactone. This two-step process, combining an enzymatic reaction with a chemical conversion, is a prime example of a chemoenzymatic approach. nih.gov This strategy leverages the high selectivity of enzymes for the initial stereoselective transformation, followed by a robust chemical oxidation to yield the final product.

Table 1: Chemoenzymatic Synthesis of γ-Decalactone via 2-Furanol, 5-hexyltetrahydro-
Starting MaterialBiocatalystIntermediateChemical OxidantFinal Product
(±)-Decane-1,4-diolAlcohol Dehydrogenase (e.g., HLADH)2-Furanol, 5-hexyltetrahydro- (mixture of isomers)Pyridine dichromate(+)-(R)-γ-Decalactone

Potential as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically enriched forms of 2-Furanol, 5-hexyltetrahydro- hold significant potential as chiral building blocks in the synthesis of more complex molecules. Chiral building blocks are essential in the pharmaceutical industry for the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects. nih.govnih.gov

The synthesis of optically active 2-Furanol, 5-hexyltetrahydro- through enzymatic kinetic resolution provides access to a versatile scaffold. The hydroxyl group and the cyclic ether moiety can be further functionalized to introduce new stereocenters and build molecular complexity. The ability to produce this intermediate in a stereodefined manner is a critical advantage for its use in asymmetric synthesis.

The demand for novel chiral intermediates for drug discovery is consistently high. nih.govenamine.net The structural features of 2-Furanol, 5-hexyltetrahydro- make it an attractive starting point for the synthesis of various natural products and bioactive molecules that contain a tetrahydrofuran (B95107) ring system.

Contribution to Green Chemistry Applications through Biocatalytic Routes

The synthesis of 2-Furanol, 5-hexyltetrahydro- via biocatalytic methods aligns with the principles of green chemistry. Biocatalysis offers several advantages over traditional chemical synthesis, including mild reaction conditions (ambient temperature and pressure), the use of water as a solvent, and high selectivity, which minimizes the formation of byproducts and waste. nih.govmdpi.comtudelft.nl

The use of enzymes, such as alcohol dehydrogenases, in the production of 2-Furanol, 5-hexyltetrahydro- from diols is a prime example of a green synthetic process. nih.gov These biocatalysts are biodegradable and can often be produced from renewable resources. nih.gov This approach avoids the use of harsh reagents and hazardous solvents often employed in conventional organic synthesis. researchgate.net

Furthermore, the integration of biocatalysis into chemical processes can lead to more sustainable manufacturing. tudelft.nlfrontiersin.org The enzymatic production of 2-Furanol, 5-hexyltetrahydro- exemplifies a move towards more environmentally friendly industrial processes in the chemical and pharmaceutical sectors. nih.gov

Table 2: Green Chemistry Aspects of 2-Furanol, 5-hexyltetrahydro- Synthesis
Principle of Green ChemistryApplication in the Synthesis of 2-Furanol, 5-hexyltetrahydro-
Use of Renewable FeedstocksPotential for starting materials derived from biomass.
CatalysisUtilization of highly efficient and selective enzymes (biocatalysts). nih.gov
Benign SolventsReactions are often carried out in aqueous media. frontiersin.org
Energy EfficiencyMild reaction conditions reduce energy consumption. nih.gov
Waste PreventionHigh selectivity of enzymes minimizes byproduct formation. researchgate.net

Future Perspectives in Enzyme Discovery and Metabolic Pathway Engineering for Novel Compounds

The future development of more efficient and novel routes to 2-Furanol, 5-hexyltetrahydro- and its derivatives lies in the fields of enzyme discovery and metabolic pathway engineering. Advances in genomics and bioinformatics are accelerating the discovery of new enzymes with desired catalytic activities from diverse microbial sources. researchgate.netnih.gov This could lead to the identification of novel alcohol dehydrogenases or other enzymes capable of producing 2-Furanol, 5-hexyltetrahydro- with higher efficiency and stereoselectivity.

Metabolic engineering aims to modify the metabolic networks of microorganisms to enhance the production of specific chemical compounds. nih.gov It is conceivable that a microbial host could be engineered to produce 2-Furanol, 5-hexyltetrahydro- directly from simple sugars. This would involve the design and implementation of a synthetic metabolic pathway that converts a central metabolite into the desired product. nih.gov

Furthermore, enzyme engineering techniques, such as directed evolution, can be employed to improve the properties of existing enzymes. allozymes.com This could involve enhancing the stability, activity, and substrate specificity of the enzymes used in the synthesis of 2-Furanol, 5-hexyltetrahydro-, making the biocatalytic process more robust and economically viable for industrial applications. The ultimate goal is to develop customized biocatalysts and microbial cell factories for the sustainable production of this and other valuable chemical intermediates.

Q & A

Q. What are the established synthetic routes for 2-Furanol, 5-hexyltetrahydro- in laboratory settings?

Methodological Answer: The synthesis of 2-Furanol, 5-hexyltetrahydro- derivatives typically involves catalytic hydrogenation or oxidation of furfural analogs. For example:

  • Catalytic Hydrogenation : Hydrogenation of 5-hexyl-2-furanone over palladium or nickel catalysts under mild conditions (1–3 atm H₂, 25–50°C) yields the tetrahydrofuranol derivative. Solvent choice (e.g., ethanol or THF) influences reaction efficiency .
  • Oxidative Pathways : Electrochemical oxidation of furfural derivatives in acidic media can produce intermediates like 2-furanol, which equilibrate with furanones before further reduction .
  • Key Parameters : Monitor reaction progress via GC-MS or HPLC to optimize yield and purity.

Q. What spectroscopic techniques are recommended for characterizing 2-Furanol, 5-hexyltetrahydro-?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.6 ppm (hexyl chain CH₂), δ 3.8–4.2 ppm (furanol OH), and δ 4.5–5.0 ppm (tetrahydrofuran ring protons).
    • ¹³C NMR : Signals near δ 70–80 ppm (C-OH) and δ 20–35 ppm (hexyl CH₂) confirm substitution patterns .
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 170 (calculated for C₁₀H₁₈O₂) with fragmentation peaks at m/z 152 (loss of H₂O) and m/z 85 (hexyl chain cleavage) .
  • IR Spectroscopy : Broad O-H stretch (~3200 cm⁻¹) and C-O-C ring vibrations (~1100 cm⁻¹) .

Q. What safety protocols should be followed when handling 2-Furanol, 5-hexyltetrahydro-?

Methodological Answer: While specific toxicity data for this compound is limited, extrapolate from structurally similar furanols:

  • Ventilation : Use fume hoods to avoid inhalation (TLV < 10 ppm recommended for analogous alcohols) .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Furanol, 5-hexyltetrahydro- in ring-opening reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for acid-catalyzed ring-opening. The hexyl chain’s steric effects may slow nucleophilic attack at the C2 position .
  • QSPR Models : Correlate logP (calculated as ~2.5) with solubility in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .
  • Validation : Compare simulated IR/NMR spectra with experimental data to refine computational parameters .

Q. How do competing oxidation pathways affect the yield of 2-Furanol, 5-hexyltetrahydro- derivatives?

Methodological Answer:

  • Electrochemical Competition : In acidic media, H₂O oxidation (competing reaction) reduces faradaic efficiency. Use Pt/TiO₂ anodes to favor furfural oxidation over O₂ evolution .
  • Catalyst Optimization : MnO₂ or RuO₂ catalysts improve selectivity by stabilizing intermediates like β-formylacrylic acid .
  • Kinetic Analysis : Track byproducts (e.g., maleic acid) via LC-MS to adjust voltage and pH .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

  • Systematic Replication : Vary catalysts (Pd vs. Ni), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions.
  • Data Normalization : Report yields relative to substrate purity (e.g., HPLC >98%) and reaction scale (micro vs. bulk) .
  • Meta-Analysis : Apply EFSA’s literature search framework (e.g., tailored search strings for "tetrahydrofuranol derivatives") to aggregate and compare datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.